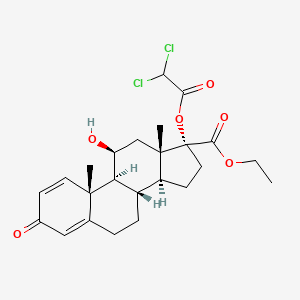

Etiprednol dicloacetate

Übersicht

Beschreibung

Etiprednol Dicloacetat ist ein synthetisches Kortikosteroid mit bemerkenswerten entzündungshemmenden Eigenschaften. Es wird hauptsächlich auf sein Potenzial untersucht, Erkrankungen wie Asthma und Morbus Crohn zu behandeln. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine 17α-Dichloracetylfuktion umfasst, die zu ihrer pharmakologischen Aktivität und "weichen" Natur beiträgt, d. h. sie ist so konzipiert, dass systemische Nebenwirkungen minimiert werden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Etiprednol Dicloacetat wird aus ∆1-Cortienic Acid synthetisiert, einem inaktiven Metaboliten von Prednisolon. Der Syntheseweg umfasst die folgenden Schritte :

Umwandlung in 17α-Dichloracetat: Die ∆1-Cortienic Acid wird in das 17α-Dichloracetat-Derivat umgewandelt.

Veresterung: Das 17α-Dichloracetat wird dann verestert, um Etiprednol Dicloacetat zu bilden.

Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Dichloracetylchlorid und einer geeigneten Base, um den Veresterungsprozess zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion von Etiprednol Dicloacetat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig fortschrittliche Reinigungsverfahren wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Etiprednol Dicloacetat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die in dem Molekül vorhandenen Hydroxylgruppen verändern.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen verändern.

Substitution: Halogensubstitutionsreaktionen sind häufig, insbesondere unter Beteiligung der Chloratome in der 17α-Dichloracetylgruppe.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃).

Reduktionsmittel: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄).

Substitutionsreagenzien: Halogenierungsmittel wie Thionylchlorid (SOCl₂).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Anti-Inflammatory Effects:

Etiprednol dicloacetate exhibits potent anti-inflammatory properties. In preclinical studies, it demonstrated efficacy in reducing eosinophilia and mucus production in animal models of asthma . Its action was compared with that of budesonide, revealing that this compound was at least equipotent and often superior in various parameters .

Mechanism of Action:

The pharmacological action of this compound includes:

- Transrepression: High potential to inhibit pro-inflammatory cytokine production.

- Transactivation: Significantly reduced compared to traditional corticosteroids, which contributes to its favorable safety profile .

Asthma Treatment

This compound has been investigated for its use in treating asthma. Studies indicate that it effectively decreases cytokine production in lipopolysaccharide-stimulated lymphocytes and reduces the proliferation of blood mononuclear cells . Its application in asthma therapy focuses on controlling airway inflammation and hyperresponsiveness.

Crohn's Disease

Research has also explored the potential of this compound in managing Crohn's disease. Its anti-inflammatory properties may help alleviate symptoms associated with this chronic condition .

Comparative Efficacy

A comparative analysis of this compound and other corticosteroids such as budesonide reveals significant findings:

| Parameter | This compound | Budesonide |

|---|---|---|

| Eosinophilia Reduction | High | Moderate |

| Mucus Production Inhibition | Superior | Moderate |

| Systemic Activity | Minimal | Higher |

| Local Effectiveness | High | High |

This table illustrates that this compound not only matches but often exceeds the efficacy of established corticosteroids while maintaining a lower risk profile due to its soft drug characteristics.

Preclinical Models

In studies involving allergen-sensitized Brown Norway rats, this compound was shown to significantly reduce perivascular edema formation and other markers of inflammation when compared to controls treated with budesonide . These findings support its potential as a safer alternative for long-term management of asthma.

Clinical Trials

While comprehensive clinical trials are still ongoing, preliminary results indicate that patients receiving this compound show improved outcomes in terms of symptom control and reduced adverse effects compared to those on traditional corticosteroid regimens .

Wirkmechanismus

Etiprednol dicloacetate exerts its effects primarily through its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates the transcription of anti-inflammatory genes and suppresses the production of pro-inflammatory cytokines. This mechanism involves several molecular targets and pathways, including the inhibition of interleukin-1 beta (IL-1β) and other inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Loteprednol Etabonat: Ein weiteres "weiches" Kortikosteroid, das nach ähnlichen Prinzipien entwickelt wurde.

Fluticasonpropionat: Ein starkes Kortikosteroid mit einem anderen Sicherheitsprofil.

Clobetasolpropionat: Bekannt für seine hohe Wirksamkeit, jedoch mit mehr systemischen Nebenwirkungen.

Einzigartigkeit

Etiprednol Dicloacetat ist aufgrund seiner 17α-Dichloracetylfuktion einzigartig, die sowohl seine pharmakologische Aktivität als auch seine "weiche" Natur bewirkt. Diese strukturelle Eigenschaft unterscheidet es von anderen Kortikosteroiden und bietet ein Gleichgewicht zwischen Potenz und reduzierten systemischen Nebenwirkungen .

Biologische Aktivität

Etiprednol dicloacetate, also known as BNP-166, is a synthetic glucocorticoid developed for its anti-inflammatory properties, particularly in the treatment of respiratory conditions such as asthma. This compound exhibits a unique profile characterized by high local efficacy and reduced systemic activity, which may minimize potential side effects commonly associated with traditional corticosteroids.

This compound functions primarily through the inhibition of inflammatory mediators. It effectively reduces cytokine production in lipopolysaccharide (LPS)-stimulated lymphocytes and attenuates the proliferation of blood mononuclear cells induced by lectins. These actions are crucial in controlling eosinophilic inflammation, a hallmark of allergic responses in asthma and other airway diseases .

Efficacy in Animal Models

In preclinical studies involving allergen-sensitized Brown Norway rats, this compound demonstrated significant anti-inflammatory effects comparable to those of budesonide, a well-established corticosteroid. The compound notably reduced bronchoalveolar fluid eosinophilia and other markers of airway inflammation .

Table 1: Comparative Efficacy of this compound and Budesonide

| Parameter | This compound | Budesonide |

|---|---|---|

| Eosinophil Count | Significantly reduced | Significantly reduced |

| Cytokine Production (TNF-α) | Inhibited | Inhibited |

| Airway Hyperreactivity | Reduced | Reduced |

Pharmacokinetics and Stability

This compound exhibits rapid metabolism in the presence of human serum, leading to a decrease in its biological activity. Studies indicate that the compound's effectiveness diminishes significantly when incubated with undiluted human plasma due to its rapid decomposition into metabolites . This property suggests that while this compound is effective locally, its systemic effects are minimized, potentially reducing the risk of side effects associated with prolonged corticosteroid use.

Table 2: Stability of this compound in Human Plasma

| Incubation Time (hours) | Concentration (ng/ml) | Remaining Active Compound (%) |

|---|---|---|

| 0 | 5 | 100 |

| 1 | 5 | 75 |

| 2 | 5 | 50 |

| 4 | 5 | 25 |

Clinical Implications

The unique pharmacological profile of this compound positions it as a promising candidate for treating inflammatory airway diseases. Its ability to inhibit eosinophil accumulation without significant systemic exposure may lead to improved patient outcomes with fewer side effects compared to traditional glucocorticoids .

Case Studies and Clinical Trials

Current clinical studies are ongoing to further assess the efficacy and safety profile of this compound in human subjects. Preliminary data suggest that it may be particularly beneficial for patients with asthma who require effective anti-inflammatory treatment but are sensitive to corticosteroid side effects .

Eigenschaften

IUPAC Name |

ethyl (8S,9S,10R,11S,13S,14S,17R)-17-(2,2-dichloroacetyl)oxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30Cl2O6/c1-4-31-21(30)24(32-20(29)19(25)26)10-8-16-15-6-5-13-11-14(27)7-9-22(13,2)18(15)17(28)12-23(16,24)3/h7,9,11,15-19,28H,4-6,8,10,12H2,1-3H3/t15-,16-,17-,18+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIOVDNCIZSSSF-RFAJLIJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313806 | |

| Record name | Etiprednol dicloacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199331-40-3 | |

| Record name | Etiprednol dicloacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199331-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etiprednol dicloacetate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199331403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etiprednol dicloacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etiprednol dicloacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETIPREDNOL DICLOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332VLD554F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.